molecular formula C22H20N2OS B320388 N-benzyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methylthiourea

N-benzyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methylthiourea

Cat. No.: B320388
M. Wt: 360.5 g/mol
InChI Key: VTWVDZGKNMLBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methylthiourea is a complex organic compound with a unique structure that includes both amine and sulfanylidenemethyl groups

Preparation Methods

The synthesis of N-benzyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methylthiourea typically involves multiple steps. One common method includes the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with paraformaldehyde in the presence of formic acid at 70-80°C to yield N-benzyl-N-methyl-2-aminoethanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-benzyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methylthiourea undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methylthiourea has several scientific research applications:

Mechanism of Action

The mechanism by which N-benzyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methylthiourea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

N-benzyl-N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methylthiourea can be compared with similar compounds such as N-benzyl-N-methylethanolamine and other benzylamine derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its combination of amine and sulfanylidenemethyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H20N2OS

Molecular Weight

360.5 g/mol

IUPAC Name

N-[benzyl(methyl)carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C22H20N2OS/c1-24(16-17-8-4-2-5-9-17)22(26)23-21(25)20-14-12-19(13-15-20)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,23,25,26)

InChI Key

VTWVDZGKNMLBDQ-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CN(CC1=CC=CC=C1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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